(S)-5-Hexanolide

描述

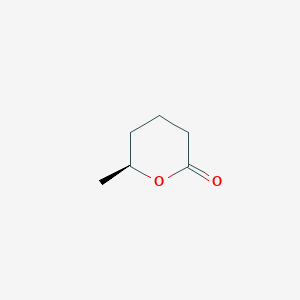

(S)-5-Hexanolide is a lactone, a cyclic ester, with the molecular formula C6H10O2. It is known for its pleasant aroma and is often used in the fragrance industry. The compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-enantiomer is the one of interest in this context.

准备方法

Synthetic Routes and Reaction Conditions: (S)-5-Hexanolide can be synthesized through various methods. One common approach involves the Baeyer-Villiger oxidation of cyclohexanone using peracids like m-chloroperbenzoic acid. This reaction introduces an oxygen atom into the cyclohexanone, forming the lactone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure the enantioselectivity of the product. Enzymes such as lipases can be employed to catalyze the formation of the lactone from the corresponding hydroxy acid.

化学反应分析

Types of Reactions: (S)-5-Hexanolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid.

Reduction: Reduction of this compound can yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Hexanoic acid.

Reduction: 1,6-Hexanediol.

Substitution: Various substituted lactones depending on the nucleophile used.

科学研究应用

Chemical Applications

1. Organic Synthesis

(S)-5-Hexanolide is widely used as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules. Key reactions include:

- Oxidation : Converts this compound to hexanoic acid using reagents like potassium permanganate.

- Reduction : Yields 1,6-hexanediol with reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the carbonyl carbon, leading to diverse substituted lactones.

Biological Applications

2. Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits moderate antimicrobial and antifungal activity. A study published in "Natural Product Communications" evaluated its effectiveness against various bacterial and fungal strains, demonstrating potential as a natural preservative or therapeutic agent.

3. Pheromone Activity

this compound has been identified as a pheromone component in certain insect species. Its role in attracting mates has been studied extensively, particularly in ants and moths. Behavioral assays have confirmed its efficacy in influencing mating behaviors .

Medical Applications

4. Pharmaceutical Development

Ongoing research is investigating the potential of this compound as a precursor for drug synthesis. Its ability to inhibit enzymes like α-chymotrypsin suggests possible therapeutic applications. The compound's interaction with biological receptors could lead to novel treatments for various conditions.

Industrial Applications

5. Fragrance and Flavor Industry

Due to its pleasant floral aroma, this compound is utilized in the fragrance industry. Its sensory properties make it an attractive ingredient in perfumes and flavorings, enhancing the olfactory experience of products .

6. Biodegradable Polymers

The compound's structural characteristics allow it to be incorporated into biodegradable polymers, contributing to environmentally friendly material development. This application aligns with growing sustainability efforts within various industries.

作用机制

The mechanism of action of (S)-5-Hexanolide in biological systems involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various metabolic pathways.

相似化合物的比较

®-5-Hexanolide: The enantiomer of (S)-5-Hexanolide, which has different biological activities due to its different spatial configuration.

Gamma-butyrolactone: Another lactone with a smaller ring size, used in different industrial applications.

Delta-decalactone: A larger lactone with a different aroma profile, used in the fragrance industry.

Uniqueness: this compound is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields.

生物活性

(S)-5-Hexanolide, a chiral lactone with the molecular formula C6H10O2, is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and the fragrance industry. This article delves into the biological activity of this compound, highlighting its antimicrobial, antifungal, and potential therapeutic properties, supported by data tables and research findings.

Overview of this compound

- Chemical Structure : this compound is a cyclic ester characterized by its pleasant aroma, making it valuable in the fragrance industry. Its chirality plays a significant role in its biological activity.

- Molecular Weight : 114.14 g/mol.

- CAS Number : 16320-13-1.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate inhibition | |

| Gram-negative Bacteria | Significant inhibition | |

| Fungi | Effective antifungal properties |

The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Antifungal Activity

This compound has been studied for its antifungal properties, particularly against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound demonstrated an ability to inhibit fungal growth significantly.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL |

These findings suggest potential applications in treating fungal infections.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, causing permeability changes that lead to cell death.

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes critical for microbial survival and replication.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in vitro against a range of pathogens. The results indicated that the compound could be developed into an effective antimicrobial agent.

- Methodology : Disk diffusion method was employed to assess antimicrobial activity.

- Results : The compound exhibited a zone of inhibition ranging from 10 mm to 25 mm depending on the pathogen.

Research on Antifungal Applications

Another significant study focused on the antifungal properties of this compound against clinical isolates of Candida species.

- Findings : The study reported that this compound could enhance the efficacy of conventional antifungal treatments when used in combination therapy.

属性

IUPAC Name |

(6S)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428482 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16320-13-1 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the stereochemistry of the alcohol produced during the synthesis of (S)-5-Hexanolide significant?

A1: The synthesis of this compound, as described in the research, relies on the chirality of the alcohol intermediate produced during the baker's yeast reduction of the precursor ketonitrile (5-oxohexanenitrile) [, ]. Baker's yeast exhibits enantioselectivity, preferentially producing the (S)-enantiomer of the alcohol. This is crucial because the chirality of this alcohol directly determines the chirality of the final product, this compound.

Q2: What makes baker's yeast a potentially valuable tool in the synthesis of chiral lactones like this compound?

A2: Baker's yeast offers a biocatalytic approach to producing specific enantiomers, which is highly desirable in organic synthesis, particularly for molecules with biological activity where chirality is critical [, ]. Using baker's yeast can simplify synthesis by potentially avoiding multi-step procedures required for introducing and controlling stereochemistry. This could translate to a more efficient and cost-effective way to synthesize chiral lactones like this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。